![molecular formula C15H19OPSSn B14347253 Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane CAS No. 91489-36-0](/img/structure/B14347253.png)
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane is a chemical compound with a unique structure that includes both organotin and organophosphorus elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with trimethyltin chloride in the presence of a sulfur source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
化学反应分析
Types of Reactions
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
科学研究应用
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism by which Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
Diphenylphosphine: A related compound that lacks the trimethylstannyl and sulfanylidene groups.
Trimethylstannylphosphine: Similar in structure but without the diphenyl groups.
Diphenylphosphine oxide: An oxidation product of Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its combination of organotin and organophosphorus elements, which allows it to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other applications.
属性
CAS 编号 |
91489-36-0 |
|---|---|
分子式 |
C15H19OPSSn |
分子量 |
397.1 g/mol |
IUPAC 名称 |
diphenyl-sulfanylidene-trimethylstannyloxy-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS.3CH3.Sn/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;/h1-10H,(H,13,15);3*1H3;/q;;;;+1/p-1 |
InChI 键 |
JZPSQDGYRFDBTI-UHFFFAOYSA-M |
规范 SMILES |
C[Sn](C)(C)OP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)

![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
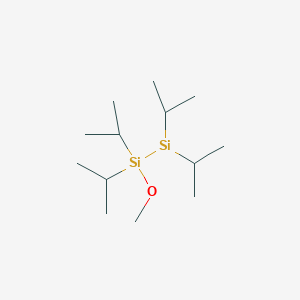
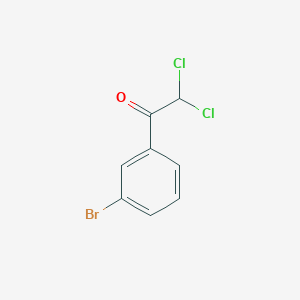
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
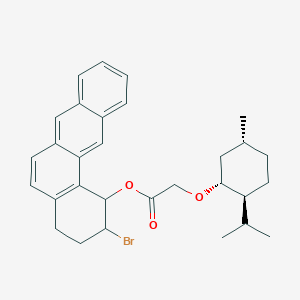
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
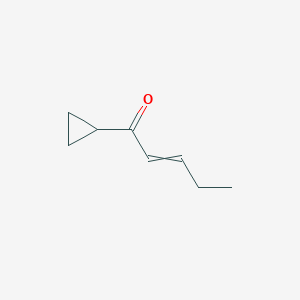
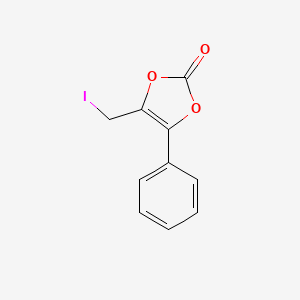
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
